1,3,5-Triphenylimidazoline-2,4-dione

Catalog No.
S3351623
CAS No.
61505-60-0
M.F
C21H16N2O2
M. Wt
328.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triphenylimidazoline-2,4-dione

CAS Number

61505-60-0

Product Name

1,3,5-Triphenylimidazoline-2,4-dione

IUPAC Name

1,3,5-triphenylimidazolidine-2,4-dione

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C21H16N2O2/c24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)21(25)23(20)18-14-8-3-9-15-18/h1-15,19H

InChI Key

YEGAYNNVHYHYEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

1,3,5-Triphenylimidazoline-2,4-dione is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of three phenyl groups attached to the imidazoline core, which enhances its stability and potentially its biological activity. The molecular formula for 1,3,5-triphenylimidazoline-2,4-dione is C21H16N2O2C_{21}H_{16}N_2O_2, with a molecular weight of approximately 336.36 g/mol. It typically appears as a yellow crystalline solid and has a melting point ranging from 272°C to 276°C .

The synthesis of 1,3,5-triphenylimidazoline-2,4-dione generally involves the condensation reaction between benzil and ammonium acetate in the presence of glacial acetic acid. The reaction mechanism can be outlined as follows:

  • Formation of Imidazole Ring: The initial step involves the formation of an imidazole ring through the reaction of benzil with ammonium acetate.
  • Cyclization: This step leads to the cyclization and formation of the imidazoline structure.
  • Oxidation: Further oxidation can yield the dione functional group at positions 2 and 4 of the imidazoline ring.
Benzil+Ammonium AcetateAcetic Acid1 3 5 Triphenylimidazoline 2 4 dione\text{Benzil}+\text{Ammonium Acetate}\xrightarrow{\text{Acetic Acid}}\text{1 3 5 Triphenylimidazoline 2 4 dione}

1,3,5-Triphenylimidazoline-2,4-dione exhibits various biological activities that make it a subject of interest in pharmacology. Research indicates that this compound possesses:

  • Antimicrobial Properties: In vitro studies have demonstrated its effectiveness against various bacterial strains.
  • Antioxidant Activity: The compound shows significant potential in scavenging free radicals, which can contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: It has been reported to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Several methods are employed for synthesizing 1,3,5-triphenylimidazoline-2,4-dione:

  • Conventional Method: This involves refluxing benzil with ammonium acetate in glacial acetic acid for several hours.
  • Green Chemistry Approach: Recent studies have highlighted environmentally friendly methods using water as a solvent and microwave-assisted synthesis techniques to improve yield and reduce hazardous waste .
  • Catalytic Methods: Utilizing catalysts such as copper sulfate has been shown to enhance reaction efficiency and yield .

Example Procedure

A typical laboratory procedure might include:

  • Mixing benzil (2.5 g), ammonium acetate (1 g), and glacial acetic acid (40 mL).
  • Heating under reflux for approximately two hours.
  • Cooling the mixture and precipitating the product by adding water.

1,3,5-Triphenylimidazoline-2,4-dione finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential drug candidate for treating infections and inflammatory conditions.
  • Material Science: Its unique structure may contribute to developing new materials with specific electronic or optical properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

Interaction studies involving 1,3,5-triphenylimidazoline-2,4-dione have focused on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways have shown promising results.
  • Receptor Binding: Studies suggest potential interactions with receptors that mediate inflammatory responses .

Several compounds share structural similarities with 1,3,5-triphenylimidazoline-2,4-dione. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2,4-DiphenylimidazoleImidazole derivativeKnown for antifungal properties
1-MethylimidazoleMethylated imidazoleExhibits neuroprotective effects
BenzimidazoleImidazole derivativeUsed in anti-parasitic medications
2-AminobenzimidazoleAmino-substitutedDisplays anti-cancer activity

Uniqueness

1,3,5-Triphenylimidazoline-2,4-dione is unique due to its triphenyl substitution pattern which enhances its stability and potentially broadens its range of biological activities compared to simpler imidazole derivatives.

XLogP3

4.1

Dates

Modify: 2023-07-26

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